molecular formula C15H13N3O5 B10905200 2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B10905200
M. Wt: 315.28 g/mol
InChI Key: OSBVWJZQXCNURG-CXUHLZMHSA-N
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Description

2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxyl, nitro, and phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 4-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-1,4-NAPHTHOQUINONE: Known for its anticancer and antimicrobial properties.

    2-HYDROXY-3-METHOXYBENZALDEHYDE: Used in the synthesis of various organic compounds with biological activities.

    4-HYDROXY-3-NITROBENZALDEHYDE: A key intermediate in the synthesis of complex organic molecules.

Uniqueness

2-HYDROXY-N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13N3O5/c19-13-7-6-10(8-12(13)18(22)23)9-16-17-15(21)14(20)11-4-2-1-3-5-11/h1-9,14,19-20H,(H,17,21)/b16-9+

InChI Key

OSBVWJZQXCNURG-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])O

Origin of Product

United States

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